molecular formula C26H24N2O8 B3146108 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate CAS No. 5894-89-3

5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

Cat. No. B3146108
CAS RN: 5894-89-3
M. Wt: 492.5 g/mol
InChI Key: PARQXTFBGGEDHC-QHCPKHFHSA-N
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Description

5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate is a chemical compound that has been used in scientific research for various purposes.

Scientific Research Applications

Catalytic Hydrogenation in Synthesis

Recent advances in catalytic hydrogenation of furfural and its derivatives to pentanediol highlight the importance of developing efficient catalyst systems for the synthesis of high-value chemicals. This process, which focuses on the catalytic hydrogenation for preparing 1,2-PeD and 1,5-PeD, could be relevant for understanding the potential synthetic routes or applications of 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate in the production of fine chemicals or intermediates for pharmaceuticals or materials science (Tan et al., 2021).

Pharmacokinetics and Pharmacodynamics

Studies on the pharmacokinetics, pharmacodynamics, and toxicology of new psychoactive substances (NPS) offer insight into the metabolic pathways, stability, and potential therapeutic or harmful effects of complex organic molecules. This research is crucial for understanding how similar compounds, possibly including 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate, interact with biological systems and their implications for drug design and safety assessment (Nugteren-van Lonkhuyzen et al., 2015).

Advanced Oxidation Processes in Environmental Applications

The degradation of organic pollutants using advanced oxidation processes (AOPs) is a field of environmental science that explores the breakdown of recalcitrant compounds in water. Research in this area, such as the study on the degradation of acetaminophen by AOPs, provides valuable information on the pathways, by-products, and effects of chemical degradation processes. Such knowledge could be applicable to the environmental impact assessment or degradation studies of 5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate and related compounds (Qutob et al., 2022).

properties

IUPAC Name

5-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O8/c29-24(34-17-19-7-3-1-4-8-19)16-15-23(27-26(31)35-18-20-9-5-2-6-10-20)25(30)36-22-13-11-21(12-14-22)28(32)33/h1-14,23H,15-18H2,(H,27,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARQXTFBGGEDHC-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-O-Benzyl 1-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)pentanedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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